3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)-3,4-dihydropyrimidin-4-one 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)-3,4-dihydropyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1060188-68-2
VCID: VC11946057
InChI: InChI=1S/C26H29N3O3/c1-2-32-23-10-8-22(9-11-23)24-17-25(30)29(19-27-24)18-26(31)28-14-12-21(13-15-28)16-20-6-4-3-5-7-20/h3-11,17,19,21H,2,12-16,18H2,1H3
SMILES: CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCC(CC3)CC4=CC=CC=C4
Molecular Formula: C26H29N3O3
Molecular Weight: 431.5 g/mol

3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)-3,4-dihydropyrimidin-4-one

CAS No.: 1060188-68-2

Cat. No.: VC11946057

Molecular Formula: C26H29N3O3

Molecular Weight: 431.5 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)-3,4-dihydropyrimidin-4-one - 1060188-68-2

Specification

CAS No. 1060188-68-2
Molecular Formula C26H29N3O3
Molecular Weight 431.5 g/mol
IUPAC Name 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)pyrimidin-4-one
Standard InChI InChI=1S/C26H29N3O3/c1-2-32-23-10-8-22(9-11-23)24-17-25(30)29(19-27-24)18-26(31)28-14-12-21(13-15-28)16-20-6-4-3-5-7-20/h3-11,17,19,21H,2,12-16,18H2,1H3
Standard InChI Key JCWYTEAZKZXEBI-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCC(CC3)CC4=CC=CC=C4
Canonical SMILES CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCC(CC3)CC4=CC=CC=C4

Introduction

Synthesis and Chemical Reactions

The synthesis of similar compounds often involves multi-step organic reactions. For dihydropyrimidines, common methods include condensation reactions between appropriate aldehydes and urea derivatives. The benzylpiperidine moiety can be introduced through nucleophilic substitution or reductive amination reactions.

Synthesis Steps:

  • Starting Materials: Typically involve aldehydes (e.g., 4-ethoxybenzaldehyde) and urea derivatives.

  • Condensation Reaction: Formation of the dihydropyrimidine core.

  • Introduction of Benzylpiperidine Moiety: Through nucleophilic substitution or reductive amination.

Biological Activity and Potential Applications

While specific biological data for 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)-3,4-dihydropyrimidin-4-one is not available, compounds with similar structures have shown potential in various therapeutic areas. The benzylpiperidine group suggests interactions with neurotransmitter systems, which could be relevant for neurological disorders. Additionally, pyrimidine derivatives are explored for their anticancer, antiviral, and antimicrobial properties.

Potential ApplicationRationale
Neurological DisordersInteraction with neurotransmitter systems
Anticancer AgentsPyrimidine derivatives have shown promise in cancer therapy
Antiviral/Antimicrobial AgentsDiverse biological activities of pyrimidines

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